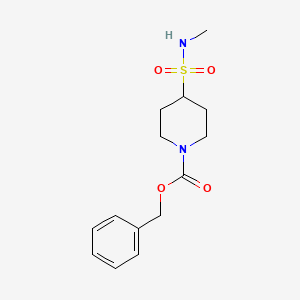

benzyl 4-(N-methylsulfamoyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 4-(methylsulfamoyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-15-21(18,19)13-7-9-16(10-8-13)14(17)20-11-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNOPQBDGGUPGHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of benzyl 4-(N-methylsulfamoyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

Addition of the Methylsulfamoyl Group: The methylsulfamoyl group is added through a sulfonation reaction using methylsulfonyl chloride as a reagent.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Benzyl 4-(N-methylsulfamoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzyl 4-(N-methylsulfamoyl)piperidine-1-carboxylate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

Medicine: It has shown promise in preclinical studies for its potential to modulate certain biological pathways.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl 4-(N-methylsulfamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. It is believed to modulate certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares benzyl 4-(N-methylsulfamoyl)piperidine-1-carboxylate with structurally related piperidine derivatives, focusing on substituents, synthesis, spectral data, and safety profiles:

Spectral and Analytical Data

- HRMS Consistency : Pyridinylmethyl derivatives () show precise HRMS alignment (<0.0005 error), validating their structural integrity .

- NMR Variability : Methoxycarbonyl and N-phenylpropanamide derivatives () exhibit complex splitting patterns (e.g., δ 7.40–7.24 for 10 aromatic protons), reflecting extended conjugation .

Biological Activity

Benzyl 4-(N-methylsulfamoyl)piperidine-1-carboxylate is a compound that has attracted significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C14H20N2O4S

- Molecular Weight : 312.38 g/mol

- CAS Number : 1246203-81-5

The compound features a piperidine ring substituted with a benzyl group and a methylsulfamoyl moiety, which contribute to its unique biological properties.

Synthesis

The synthesis of benzyl 4-(N-methylsulfamoyl)piperidine-1-carboxylate typically involves several key steps:

- Formation of the Piperidine Ring : Cyclization reactions are used to prepare the piperidine structure.

- Introduction of the Benzyl Group : This is achieved through nucleophilic substitution.

- Addition of the Methylsulfamoyl Group : The methylsulfamoyl group is introduced via sulfonation using methylsulfonyl chloride.

These steps can be optimized for yield and purity, often employing catalysts and controlled conditions to enhance efficiency .

The biological activity of benzyl 4-(N-methylsulfamoyl)piperidine-1-carboxylate is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate various enzymes and receptors, influencing cellular signaling pathways related to inflammation and cell proliferation .

Therapeutic Applications

Research indicates that this compound may have potential applications in treating various conditions, particularly those involving inflammatory pathways. It has shown promise in preclinical studies for modulating biological pathways relevant to disease processes .

Comparative Studies

To better understand the unique properties of benzyl 4-(N-methylsulfamoyl)piperidine-1-carboxylate, it can be compared with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate | Lacks methyl group on the sulfonyl moiety | Similar enzyme modulation |

| Benzyl 4-(N-ethylsulfamoyl)piperidine-1-carboxylate | Ethyl group instead of methyl | Potentially different activity profile |

These comparisons highlight how slight changes in molecular structure can lead to variations in biological activity and therapeutic potential .

Case Studies and Research Findings

Recent studies have evaluated the efficacy of benzyl 4-(N-methylsulfamoyl)piperidine-1-carboxylate in various biological assays:

- Anti-inflammatory Activity : In vitro assays demonstrated that this compound significantly reduced inflammatory markers in cell cultures treated with pro-inflammatory cytokines.

- Cell Proliferation Studies : The compound was tested on cancer cell lines, showing an ability to inhibit cell growth at micromolar concentrations, suggesting potential as an anticancer agent.

These findings underscore the need for further exploration into its pharmacological properties and mechanisms .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing benzyl 4-(N-methylsulfamoyl)piperidine-1-carboxylate?

- Methodological Answer : The compound can be synthesized via cross-electrophile coupling or nucleophilic substitution. For example, benzyl piperidine carboxylate derivatives are often synthesized using alcohol precursors (e.g., benzyl 4-hydroxypiperidine-1-carboxylate) coupled with brominated reagents under catalytic conditions. General Procedure B (from ) involves in-situ bromination and coupling with Pd catalysts or triphenylphosphine oxide, yielding products with ~60-75% efficiency. Column chromatography (e.g., EtOAc/MeOH with triethylamine) is critical for purification .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are standard. For instance:

- 1H NMR (400 MHz, CDCl3) resolves aromatic protons (δ 7.2–7.4 ppm) and piperidine methylene groups (δ 1.3–4.2 ppm) .

- 13C{1H} NMR (126 MHz, CDCl3) identifies carbonyl carbons (δ ~155–197 ppm) and quaternary carbons .

- HRMS (ESI-MS) validates molecular weight (e.g., [M+H]+ or [M+Na]+ ions with <0.5 ppm error) .

Q. What safety protocols should researchers follow when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact ( ).

- Ventilation : Work in a fume hood to avoid inhalation of vapors ( ).

- Storage : Store in sealed containers at 2–8°C, away from oxidizers and moisture ( ).

- Disposal : Classify as hazardous waste and consult licensed disposal services ( ).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer :

- Catalyst Screening : Triphenylphosphine oxide () enhances coupling efficiency compared to Pd-based systems.

- Temperature Control : Heating at 100°C for 2 hours ( ) improves nucleophilic substitution rates.

- Solvent Selection : Polar aprotic solvents (DMF, THF) stabilize intermediates, while additives like Cs2CO3 ( ) deprotonate amines for better reactivity.

- Yield Monitoring : Use internal standards (e.g., mesitylene) in 1H NMR for real-time quantification ( ).

Q. How should researchers reconcile contradictory spectral data between batches?

- Methodological Answer :

- Batch Comparison : Analyze NMR shifts for piperidine protons (δ 1.3–4.2 ppm) and aromatic regions (δ 7.2–7.4 ppm) across batches. Differences >0.1 ppm may indicate stereochemical impurities .

- HRMS Calibration : Validate mass accuracy using lock-mass standards to rule out instrumental drift .

- X-ray Crystallography : Resolve ambiguous structures by comparing experimental vs. simulated powder diffraction patterns (if crystalline) .

Q. What strategies enable regioselective modification of the piperidine ring?

- Methodological Answer :

- Directed C-H Functionalization : Use directing groups (e.g., sulfonamides) to install substituents at the 4-position ( ).

- Protecting Groups : tert-Butoxycarbonyl (Boc) or benzyl groups () shield amines during alkylation/acylation.

- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids ( ) introduce aryl/heteroaryl groups.

Q. How to design stability studies under varying experimental conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.